molecular formula C11H9N3O2 B8698520 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID

1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID

Cat. No.: B8698520
M. Wt: 215.21 g/mol
InChI Key: WFOYIPSWCUNZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic routes often include the formation of the indacene core followed by the introduction of the triaza and carboxylic acid groups. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.

    Carboxylic acid derivatives: Compounds with carboxylic acid groups often have similar reactivity and applications in drug development.

    Triazole derivatives: These compounds contain a triazole ring and are known for their use in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various applications.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-methyl-3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-14-8(11(15)16)4-6-5-13-10-7(9(6)14)2-3-12-10/h2-5H,1H3,(H,12,13)(H,15,16)

InChI Key

WFOYIPSWCUNZMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C3C(=C21)C=CN3)C(=O)O

Origin of Product

United States

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